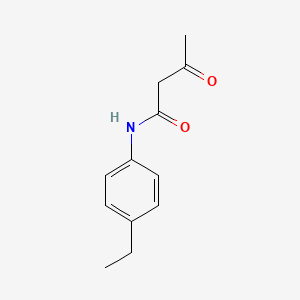

N-(4-ethylphenyl)-3-oxobutanamide

Description

BenchChem offers high-quality N-(4-ethylphenyl)-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUAIVVYFQPYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393648 |

Source

|

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32357-75-8 |

Source

|

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-ethylphenyl)-3-oxobutanamide synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of N-(4-ethylphenyl)-3-oxobutanamide

Executive Summary

This technical guide offers a comprehensive overview of N-(4-ethylphenyl)-3-oxobutanamide, a significant member of the acetoacetanilide family. Designed for researchers, chemists, and professionals in drug development, this document provides a detailed, field-proven protocol for its synthesis via the condensation of 4-ethylaniline and ethyl acetoacetate. We delve into the causality behind experimental choices, ensuring a reproducible and logical workflow. Furthermore, this guide establishes a self-validating system through an in-depth characterization of the target molecule, detailing the expected outcomes from a suite of spectroscopic techniques including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. By grounding our protocols in established chemical principles and citing authoritative sources, this document serves as a reliable resource for the synthesis, purification, and structural elucidation of N-(4-ethylphenyl)-3-oxobutanamide, a versatile intermediate with potential applications in pharmaceutical and fine chemical industries.

Introduction: The Significance of Acetoacetanilide Scaffolds

N-(4-ethylphenyl)-3-oxobutanamide belongs to the broader class of N-aryl-β-ketoamides, commonly known as acetoacetanilides.[1] These compounds are distinguished by a β-dicarbonyl moiety linked to an aniline-derived aromatic ring. While seemingly simple, this structural motif is a cornerstone in synthetic chemistry, serving as a versatile precursor for a wide array of more complex molecules.

Historically, acetoacetanilides have been pivotal as intermediates in the manufacturing of organic pigments, particularly arylide yellows, which are valued in the coatings, inks, and plastics industries for their vibrant and durable coloration.[2][3] However, their utility extends significantly into the realm of medicinal chemistry and drug development. The acetoacetanilide scaffold is a key building block for synthesizing various heterocyclic compounds and can be found in molecules with potential therapeutic activities. The introduction of specific substituents on the phenyl ring, such as the 4-ethyl group in the title compound, is a classic medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and target binding affinity.[4]

Derivatives of anilines have historically paved the way for analgesics and antipyretics, highlighting the pharmaceutical relevance of this chemical class.[5] As such, N-(4-ethylphenyl)-3-oxobutanamide is not merely a chemical curiosity but a valuable intermediate for the development of novel chemical entities.[] This guide provides a robust and detailed framework for its synthesis and rigorous characterization, empowering researchers to produce and validate this compound with confidence.

Synthesis of N-(4-ethylphenyl)-3-oxobutanamide

Principle of the Reaction

The synthesis of N-(4-ethylphenyl)-3-oxobutanamide is most effectively achieved through the nucleophilic acyl substitution reaction between 4-ethylaniline and ethyl acetoacetate.[7] In this condensation reaction, the lone pair of electrons on the nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. The reaction typically requires elevated temperatures (reflux) to overcome the activation energy barrier and drive the elimination of ethanol as a byproduct, shifting the equilibrium towards the formation of the more stable amide product. While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to enhance the reaction rate.

General Synthesis and Purification Workflow

The logical flow of the synthesis, from starting materials to the purified final product, is outlined below. This workflow ensures a systematic approach to isolation and purification, which is critical for obtaining a high-purity compound suitable for further applications.

Caption: General workflow for the synthesis of N-(4-ethylphenyl)-3-oxobutanamide.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing analogous N-aryl-β-ketoamides.[4][8]

Materials:

-

4-Ethylaniline (1.0 eq.)

-

Ethyl acetoacetate (1.1 eq.)

-

Toluene (solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Hexane or petroleum ether (for recrystallization or chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-ethylaniline (1.0 eq.) and toluene (approx. 3-5 mL per mmol of aniline).

-

Addition of Reagent: While stirring, add ethyl acetoacetate (1.1 eq.) to the flask.

-

Heating and Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) using a heating mantle. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 4:1 petroleum ether:ethyl acetate.

-

Reaction Completion: Maintain the reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the 4-ethylaniline starting material.

-

Cooling and Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ solution (to neutralize), and finally with brine. Extract the aqueous layers with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system, or by column chromatography on silica gel, to yield N-(4-ethylphenyl)-3-oxobutanamide as a solid.

Reaction Mechanism Visualization

The core of the synthesis is a nucleophilic acyl substitution. The mechanism involves the amine attacking the ester carbonyl, followed by proton transfers and the eventual elimination of an ethoxide leaving group, which is then protonated to form ethanol.

Caption: Simplified mechanism of N-aryl-3-oxobutanamide formation.

Physicochemical and Spectroscopic Characterization

Confirming the identity, structure, and purity of the synthesized product is a critical step that validates the success of the synthesis. A multi-technique approach is employed for comprehensive characterization.

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Physicochemical Properties

The fundamental properties of N-(4-ethylphenyl)-3-oxobutanamide are summarized below.

| Property | Value | Reference |

| CAS Number | 32357-75-8 | [9] |

| Molecular Formula | C₁₂H₁₅NO₂ | [9] |

| Molecular Weight | 205.25 g/mol | [9] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | 95°C (for analogous N-(4-methylphenyl) derivative) | [10] |

Spectroscopic Data Analysis

The following tables summarize the expected spectroscopic data for N-(4-ethylphenyl)-3-oxobutanamide based on its chemical structure and data from analogous compounds.[11][12]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃) Causality: The chemical environment dictates the resonance frequency (chemical shift) of each proton. Protons on the ethyl group are aliphatic and appear upfield, while aromatic protons are deshielded by the ring current and appear downfield. The methylene protons between two carbonyls are acidic and thus deshielded. Splitting patterns (n+1 rule) arise from spin-spin coupling with adjacent non-equivalent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.25 | Triplet (t) | 3H | -CH₂CH₃ |

| ~ 2.30 | Singlet (s) | 3H | -COCH₃ |

| ~ 2.65 | Quartet (q) | 2H | -CH₂ CH₃ |

| ~ 3.50 | Singlet (s) | 2H | -COCH₂ CO- |

| ~ 7.15 | Doublet (d) | 2H | Aromatic H (ortho to -CH₂CH₃) |

| ~ 7.45 | Doublet (d) | 2H | Aromatic H (ortho to -NH) |

| ~ 8.50 | Singlet (s, broad) | 1H | -NH - |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃) Causality: The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of attached atoms. Carbonyl carbons are strongly deshielded and appear far downfield (>160 ppm).[13] Aromatic carbons resonate in the ~110-150 ppm range, while sp³ hybridized aliphatic carbons appear upfield (<50 ppm).

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15.5 | -CH₂CH₃ |

| ~ 28.5 | -CH₂ CH₃ |

| ~ 31.0 | -COCH₃ |

| ~ 50.0 | -COCH₂ CO- |

| ~ 120.5 | Aromatic CH (ortho to -NH) |

| ~ 128.5 | Aromatic CH (ortho to -CH₂CH₃) |

| ~ 135.0 | Aromatic C (ipso, attached to -NH) |

| ~ 140.0 | Aromatic C (ipso, attached to -CH₂CH₃) |

| ~ 165.0 | C =O (Amide) |

| ~ 205.0 | C =O (Ketone) |

Table 3: Expected FTIR Data (KBr Pellet) Causality: Infrared radiation excites specific vibrational modes (stretching, bending) within functional groups. The frequency of absorption is characteristic of the bond strength and the masses of the atoms involved, allowing for the identification of key functional groups.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Amide |

| ~ 3050 | C-H Stretch | Aromatic |

| ~ 2960 | C-H Stretch | Aliphatic (sp³) |

| ~ 1715 | C=O Stretch | Ketone |

| ~ 1660 | C=O Stretch (Amide I) | Amide |

| ~ 1540 | N-H Bend (Amide II) | Amide |

| ~ 1600, 1510 | C=C Stretch | Aromatic Ring |

Table 4: Expected Mass Spectrometry Data (EI) Causality: In mass spectrometry, the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues.

| m/z | Assignment |

| 205 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃CO]⁺ |

| 120 | [H₂N-Ph-CH₂CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Applications and Future Outlook

N-(4-ethylphenyl)-3-oxobutanamide serves as a valuable chemical intermediate. Its structural features, particularly the reactive β-dicarbonyl system and the functionalizable aromatic ring, make it a prime candidate for constructing more elaborate molecules.

-

Pharmaceutical Synthesis: The compound is an ideal starting point for synthesizing a variety of heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in many biologically active compounds. The 4-ethylphenyl moiety can be used to probe hydrophobic pockets in enzyme active sites or receptors.

-

Fine Chemicals: As with its parent compounds, it can be used in azo coupling reactions to produce specialized dyes and pigments.[14]

-

Research Applications: In a research context, it can be used in structure-activity relationship (SAR) studies to understand how modifications to the acetoacetanilide core affect biological activity.

The future outlook for N-(4-ethylphenyl)-3-oxobutanamide and its derivatives is promising. As the demand for novel therapeutics continues to grow, the need for versatile and readily accessible building blocks like this one will increase. Further research could focus on developing more efficient, green synthesis protocols and exploring its utility in creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of N-(4-ethylphenyl)-3-oxobutanamide. By explaining the rationale behind the chosen synthetic strategy and providing a comprehensive set of expected characterization data, we have created a self-validating protocol for researchers. The successful synthesis and purification of this compound provide access to a versatile chemical intermediate, opening avenues for further exploration in medicinal chemistry and materials science. The methodologies and data presented herein serve as an authoritative resource for any scientist working with this important acetoacetanilide derivative.

References

-

PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information - Chemical Communications. Available from: [Link]

-

National Center for Biotechnology Information. N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC, NIH. Available from: [Link]

-

SIELC Technologies. N-(4-Ethoxyphenyl)-3-oxobutanamide. Available from: [Link]

-

Acetoacetanilide Manufacturer. Exploring Acetoacetanilide: Properties, Applications, and Manufacturing Insights. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Available from: [Link]

-

Wikipedia. Acetoacetanilide. Available from: [Link]

-

Bloom Tech. Can Aniline Be Used In Drug Development?. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of N-(4-Methylphenyl)-3-oxobutanamide. Available from: [Link]

-

PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available from: [Link]

-

Indian Journal of Chemistry. Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Available from: [Link]

-

Global Substance Registration System. N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. Available from: [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

PubChemLite. N-(4-ethoxyphenyl)-3-oxobutanamide (C12H15NO3). Available from: [Link]

-

Metabolomics Workbench. Databases: RefMet. Available from: [Link]

- Google Patents. CN106518705A - Synthesis of acetoacetanilide.

-

ResearchGate. (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Available from: [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

SpectraBase. 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide - Optional[13C NMR]. Available from: [Link]

-

SpectraBase. Retinamide, N-(4-ethoxyphenyl)- - Optional[FTIR]. Available from: [Link]

-

SpectraBase. N,N-Diethyl-3-oxobutanamide - Optional[FTIR]. Available from: [Link]

Sources

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. innospk.com [innospk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bloomtechz.com [bloomtechz.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]

- 9. 32357-75-8|N-(4-Ethylphenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]

- 10. N-(4-Methylphenyl)-3-oxobutanamide CAS#: 2415-85-2 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-ethylphenyl)-3-oxobutanamide

Introduction: Unveiling a Versatile Chemical Scaffold

N-(4-ethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, represents a chemical scaffold of significant interest to researchers in drug development and materials science. The arrangement of its functional groups—an aromatic ethylphenyl moiety, an amide linkage, and a reactive β-dicarbonyl system—imparts a unique combination of properties that make it a valuable intermediate. Understanding the fundamental physicochemical characteristics of this molecule is paramount, as these properties govern its solubility, lipophilicity, stability, reactivity, and ultimately, its potential applications.

Acetoacetanilide derivatives have a long history as versatile building blocks, finding use in everything from the synthesis of vibrant arylide yellow pigments to serving as foundational structures in medicinal chemistry for the development of analgesic and anti-inflammatory agents. This guide provides a comprehensive exploration of the core physicochemical properties of N-(4-ethylphenyl)-3-oxobutanamide, offering both theoretical insights and detailed experimental protocols for their determination.

Molecular Identity and Structural Features

At its core, the behavior of N-(4-ethylphenyl)-3-oxobutanamide is dictated by its molecular structure.

-

IUPAC Name: N-(4-ethylphenyl)-3-oxobutanamide

-

CAS Number: 32357-75-8

-

Molecular Formula: C₁₂H₁₅NO₂

-

Molecular Weight: 205.25 g/mol [1]

The molecule's structure is characterized by a central amide linking a 4-ethylphenyl group to a 3-oxobutanamide (acetoacetamide) tail. A critical feature of the acetoacetamide portion is its capacity for keto-enol tautomerism. This equilibrium between the diketo form and the enol form influences the molecule's hydrogen bonding capability, metal chelation potential, and the reactivity of the α-carbon.

Caption: Keto-enol tautomerism of the β-dicarbonyl moiety.

Summary of Physicochemical Properties

While extensive experimental data for N-(4-ethylphenyl)-3-oxobutanamide is not widely published, we can compile a table of key properties based on data from closely related analogs and computational predictions. These values provide a strong foundation for experimental design.

| Property | Predicted/Estimated Value | Significance in Research |

| Physical State | White to off-white crystalline solid | Handling, storage, and formulation |

| Melting Point (°C) | ~90-100 (estimated) | Purity assessment, lattice energy indicator |

| Boiling Point (°C) | > 350 (Predicted, likely decomposes) | Indicates low volatility |

| Water Solubility | Poorly soluble (predicted) | Affects bioavailability and formulation |

| logP (o/w) | ~2.0 - 2.5 (estimated) | Predicts lipophilicity and membrane permeability |

| pKa | ~11 (Predicted for α-proton) | Governs ionization state and pH-dependent solubility |

Estimates are based on data for analogous compounds such as N-(4-methylphenyl)-3-oxobutanamide (Melting Point: 94-95 °C, Predicted pKa: ~11.3)[2][3] and N-(4-ethoxyphenyl)-3-oxobutanamide (Predicted XLogP3: 2.0)[4].

Experimental Determination of Core Properties

As a Senior Application Scientist, it is crucial to not only report data but to understand its origin. The following sections detail the causality behind the experimental choices for determining these key physicochemical parameters.

Melting Point: A Barometer of Purity

The melting point is a fundamental property, providing a quick and effective assessment of a compound's purity. Impurities disrupt the crystal lattice, typically resulting in a depressed and broadened melting range.

This protocol describes a standard, reliable method for determining the melting point range.

-

Sample Preparation: Ensure the N-(4-ethylphenyl)-3-oxobutanamide sample is completely dry and finely powdered to ensure uniform heat transfer.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting temperature.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Record the Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: The Gateway to Bioavailability

Solubility, particularly in aqueous media, is a critical parameter in drug development, directly influencing a compound's absorption and bioavailability. The structure of N-(4-ethylphenyl)-3-oxobutanamide, with its nonpolar ethylphenyl group and polar amide/keto functionalities, suggests limited water solubility.

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility. The goal is to create a saturated solution and then measure the concentration of the dissolved compound.

-

Sample Preparation: Add an excess amount of solid N-(4-ethylphenyl)-3-oxobutanamide to a flask or vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

-

Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the liquid phase by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound.

-

Quantification: Carefully take an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.

-

Concentration Determination: Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP): Predicting Membrane Permeability

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a crucial predictor of a drug's ability to cross biological membranes (absorption), its distribution within the body, and its potential for metabolism and excretion (ADME). A positive logP value indicates a preference for the lipid (octanol) phase over the aqueous phase.

For N-(4-ethylphenyl)-3-oxobutanamide, the presence of the ethylphenyl ring suggests a notable degree of lipophilicity, which is essential for membrane transit. The estimated logP of ~2.0-2.5 falls within a favorable range for many drug candidates.

Acidity (pKa): Understanding Ionization

The pKa value defines the strength of an acid. For N-(4-ethylphenyl)-3-oxobutanamide, the most acidic protons are the α-hydrogens located on the carbon between the two carbonyl groups. The electron-withdrawing effect of the adjacent carbonyls makes these protons susceptible to deprotonation. The predicted pKa of ~11 suggests it is a very weak carbon acid. This property is critical as it dictates the compound's charge state at different physiological pH values, which in turn affects its solubility, receptor binding, and membrane permeability.

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during the addition of a titrant.

-

Solution Preparation: Dissolve a precisely weighed amount of N-(4-ethylphenyl)-3-oxobutanamide in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) of known volume.

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Titration Curve: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the midpoint of the flattest "buffer region" of the titration curve. It can also be determined precisely by finding the inflection point on a derivative plot of the titration curve.

Caption: General Synthesis Workflow for N-(4-ethylphenyl)-3-oxobutanamide.

The molecule's reactivity is dominated by the β-dicarbonyl moiety. The acidic α-protons allow for easy formation of an enolate, which is a key intermediate in reactions such as azo coupling to form pigments and dyes.

Conclusion and Outlook

N-(4-ethylphenyl)-3-oxobutanamide is a compound with a rich set of physicochemical properties that make it a highly versatile chemical intermediate. Its structural features—a balance of lipophilic and polar groups, and a reactive β-dicarbonyl system—provide a tunable platform for applications in both materials science and medicinal chemistry. This guide has synthesized the key theoretical and practical knowledge required for its study, offering a robust framework for researchers. By understanding and experimentally verifying these core properties, scientists can effectively harness the potential of this scaffold to design and create novel molecules with tailored functions.

References

-

N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information, PubChem. [Link]

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information, PubChem. [Link]

-

N-(4-ethoxyphenyl)-3-oxobutanamide (C12H15NO3). PubChemLite. [Link]

-

N-(4-Ethoxyphenyl)-3-oxobutanamide. SIELC Technologies. [Link]

-

N-(4-Ethylphenyl)acetamide. National Center for Biotechnology Information, PubChem. [Link]

-

N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. [Link]

-

N-(4-chlorophenyl)-3-oxobutanamide. ChemBK. [Link]

Sources

Introduction: Situating N-(4-ethylphenyl)-3-oxobutanamide in Modern Chemistry

An In-depth Technical Guide to N-(4-ethylphenyl)-3-oxobutanamide

N-(4-ethylphenyl)-3-oxobutanamide (CAS No. 32357-75-8) is an aromatic amide belonging to the versatile class of N-aryl-β-ketoamides.[1] While not extensively documented as a standalone therapeutic or industrial agent, its significance arises from its identity as a putative intermediate in the biotransformation of bucetin, an analgesic and antipyretic compound.[2] This metabolic context provides a crucial starting point for understanding its potential physiological relevance and toxicological profile.

Furthermore, the N-aryl-β-ketoamide scaffold is a cornerstone in medicinal chemistry and materials science.[3][4] Derivatives of this core structure are explored for a wide range of biological activities, including anticancer and antimicrobial properties, and are also used as key intermediates in the synthesis of specialized pigments.[3][5][6] This guide offers a comprehensive technical overview of N-(4-ethylphenyl)-3-oxobutanamide, from its fundamental physicochemical properties and synthesis to its analytical characterization and biological context, providing a foundational resource for researchers in pharmacology and chemical development.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of N-(4-ethylphenyl)-3-oxobutanamide is essential for its handling, formulation, and the interpretation of its biological and chemical behavior. These foundational data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32357-75-8 | [7] |

| Molecular Formula | C₁₂H₁₅NO₂ | [7] |

| Molecular Weight | 205.25 g/mol | [7] |

| IUPAC Name | N-(4-ethylphenyl)-3-oxobutanamide | [8] |

| Synonyms | N-(4-ETHYL-PHENYL)-3-OXO-BUTYRAMIDE | |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)CC(=O)C | [8] |

| InChIKey | WWROGCAUSKGAMX-UHFFFAOYSA-N | [8][9] |

| Appearance | Solid (Predicted) | [1] |

Structural Elucidation and Tautomerism

N-(4-ethylphenyl)-3-oxobutanamide contains a β-diketone functionality, which allows it to exist in keto-enol tautomeric forms.[2] While crystallographic data for this specific molecule are not publicly available, studies on the closely related N-(4-ethoxyphenyl)-3-oxobutanamide show that it crystallizes as the keto tautomer.[2] In this conformation, the β-diketone moiety is twisted out of planarity.[2] It is highly probable that N-(4-ethylphenyl)-3-oxobutanamide exhibits similar structural behavior, existing predominantly in the keto form in the solid state, with the potential for equilibrium with the enol form in solution, a factor critical for its reactivity and interaction with biological targets.

Synthesis and Purification

The synthesis of N-aryl-3-oxobutanamides is a well-established chemical transformation. The most common and direct route involves the condensation of an aniline derivative with a β-keto ester, typically ethyl acetoacetate.[1] This reaction provides a reliable and scalable method for producing N-(4-ethylphenyl)-3-oxobutanamide.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: General workflow for the synthesis and purification of N-(4-ethylphenyl)-3-oxobutanamide.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis via the condensation of 4-ethylaniline with ethyl acetoacetate. The causality for this choice rests on the high efficiency and atom economy of this classic reaction for forming the amide bond.

Materials:

-

4-Ethylaniline (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Xylene (optional, as solvent)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent), combine 4-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction can be run neat or with a high-boiling solvent like xylene to aid in the removal of the ethanol byproduct.

-

Condensation: Heat the reaction mixture to reflux (typically 130-140 °C). The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The resulting crude product, often an oil or a solid, is then prepared for purification.

-

Purification by Recrystallization: The crude N-(4-ethylphenyl)-3-oxobutanamide can be purified by recrystallization. A study on a similar compound, N-(4-ethoxyphenyl)-3-oxobutanamide, utilized crystallization from a nearly saturated solution in boiling deionized water.[2] Alternatively, a mixed solvent system like ethanol/water can be effective.

-

Dissolve the crude product in a minimal amount of boiling solvent (e.g., ethanol or water).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized N-(4-ethylphenyl)-3-oxobutanamide, a combination of chromatographic and spectroscopic techniques is necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the compound and for quantitative analysis. A reverse-phase method is suitable for this molecule.[10]

Protocol for Purity Analysis:

-

Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[10]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. Phosphoric acid can be added to control the pH and improve peak shape. For Mass-Spec (MS) compatible applications, formic acid should be used instead.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by a UV scan of the analyte (typically around 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm membrane before injection.[11]

-

Validation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are applicable.[8][11]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A high-resolution fused silica capillary GC column.

-

Injection: Splitless injection is typically used for analytical purposes.[11]

-

Temperature Program: Start with an initial oven temperature of ~70 °C, hold for 1-2 minutes, then ramp up to ~280-300 °C at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection: Scan mode to acquire the full mass spectrum. The expected molecular ion peak [M]⁺ would be at m/z 205.

-

Data Interpretation: The identity is confirmed by matching the acquired mass spectrum and retention time to a reference standard.[11] Public databases show expected fragments for related compounds, which can be used for tentative identification.[8]

-

Biological Significance and Potential Applications

The primary documented biological relevance of N-(4-ethylphenyl)-3-oxobutanamide is its role as a metabolite. However, the broader class of N-aryl-β-ketoamides has attracted significant interest for its therapeutic potential.

Role as a Metabolite of Bucetin

N-(4-ethylphenyl)-3-oxobutanamide is a putative intermediate in the biotransformation of bucetin [N-(4-ethoxyphenyl)-3-hydroxybutanamide], an analgesic drug.[2] The metabolism of bucetin involves several key enzymatic reactions, including O-de-ethylation and oxidation (keto conversion), ultimately leading to the production of N-(4-hydroxyphenyl)acetamide (paracetamol), the active analgesic compound.[2]

The following diagram outlines this proposed metabolic pathway.

Caption: Proposed metabolic pathway of Bucetin highlighting the formation of N-(4-ethylphenyl)-3-oxobutanamide.

Understanding this pathway is critical for drug development, as the formation and clearance of metabolites can significantly impact a drug's efficacy, safety, and potential for drug-drug interactions.

Potential as a Bioactive Scaffold

The N-aryl-β-ketoamide core is a privileged scaffold in medicinal chemistry. Numerous derivatives have been synthesized and evaluated for a range of biological activities.

-

Anticancer Activity: Related N-aryl-3-oxobutanamide derivatives have been investigated for their cytotoxic effects against various human cancer cell lines.[3] Proposed mechanisms include the inhibition of cell proliferation and angiogenesis.[1]

-

Antimicrobial Activity: The 3-oxobutanamide structure also serves as a versatile starting point for synthesizing compounds with antibacterial and antifungal properties.[1] Structure-activity relationship (SAR) studies on similar scaffolds have shown that substitutions on the N-aryl ring, such as halogens or other electron-withdrawing groups, can significantly enhance antimicrobial potency.[3]

Given these precedents, N-(4-ethylphenyl)-3-oxobutanamide represents an unexplored compound that warrants investigation for its own potential bioactivities. The workflow below outlines a logical screening cascade for such an investigation.

Caption: Logical workflow for assessing the therapeutic potential of N-(4-ethylphenyl)-3-oxobutanamide.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(4-ethylphenyl)-3-oxobutanamide is not widely available, data from closely related N-aryl-acetamides can provide guidance on necessary precautions.

-

Primary Hazards: Compounds in this class are often classified as irritants. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust.[8][12][13] Some related compounds are listed as harmful if swallowed.[8]

-

Handling Precautions:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]

Conclusion

N-(4-ethylphenyl)-3-oxobutanamide is a compound of interest primarily due to its role as a key intermediate in the metabolism of the drug bucetin. Its synthesis is straightforward, and its analytical characterization can be achieved using standard chromatographic and spectroscopic methods. While its intrinsic biological activities have not been explored, the known anticancer and antimicrobial properties of the broader N-aryl-β-ketoamide class suggest that it may be a valuable scaffold for future drug discovery efforts. This guide provides the foundational technical knowledge necessary for researchers to synthesize, characterize, and further investigate this intriguing molecule.

References

- SIELC Technologies. (2018, February 16). N-(4-Ethoxyphenyl)-3-oxobutanamide.

- ANALYTICAL METHOD SUMMARIES. (2021, May 24).

- PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053.

- Hansen, N. K. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.

- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.

- Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.

- TCI Chemicals. (2025, October 1). SAFETY DATA SHEET.

- Benchchem. An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.

- BLDpharm. 32357-75-8|N-(4-Ethylphenyl)-3-oxobutanamide.

- Benchchem. (2025, December). A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives.

- Ministry of the Environment, Government of Japan. III Analytical Methods.

- BLDpharm. 316146-27-7|N-(4-Bromophenyl)-3-phenylpropanamide.

- Sigma-Aldrich. CAS 32357-75-8.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of N-(4-Methylphenyl)-3-oxobutanamide.

- Global Substance Registration System. N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE.

- ECHEMI. N-(4-Methylphenyl)-3-oxobutanamide | 2415-85-2.

- Shenzhen Ruijite Biotechnology Co., Ltd. N-(4-ETHYLPHENYL)-3-OXOBUTANAMIDE 95%.

- PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464.

- ResearchGate. (2025, August 6). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 32357-75-8|N-(4-Ethylphenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]

- 8. N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. N-(4-Ethoxyphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.se [fishersci.se]

spectral analysis of N-(4-ethylphenyl)-3-oxobutanamide

An In-depth Technical Guide to the Spectral Analysis of N-(4-ethylphenyl)-3-oxobutanamide

Foreword: Beyond the Spectrum

In the field of chemical analysis, a spectrum is more than a series of peaks and troughs; it is a molecular fingerprint, a narrative of structure and bonding. This guide is designed for the discerning researcher and drug development professional who seeks not just to acquire data, but to understand it. We will dissect the spectral characteristics of N-(4-ethylphenyl)-3-oxobutanamide, a member of the versatile acetoacetanilide family.[1] Our approach is rooted in the "why"—the causal chemical principles that dictate the spectral output. By understanding the foundation, we can interpret the data with confidence, troubleshoot anomalies, and validate our findings with scientific rigor. This document is structured not as a rigid protocol, but as a logical journey through the structural elucidation of a fascinating molecule.

The Subject: Molecular Identity and Duality

N-(4-ethylphenyl)-3-oxobutanamide (CAS No. 32357-75-8) is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .[2] It belongs to the class of N-aryl-β-ketoamides, which are pivotal intermediates in the synthesis of various products, including arylide pigments and pharmaceutical compounds.[1][3]

A defining characteristic of this molecule, and β-dicarbonyl compounds in general, is its existence in a state of dynamic equilibrium between two constitutional isomers: the keto and enol forms. This phenomenon is known as keto-enol tautomerism.[4][5]

-

Keto Form: Contains two distinct carbonyl groups (a ketone and an amide).

-

Enol Form: Features a carbon-carbon double bond and a hydroxyl group (an "enol").

The equilibrium between these tautomers is a fundamental concept that directly influences the compound's spectral data.[6] While the keto form is generally more thermodynamically stable and thus predominates in simple acetoacetanilides, the presence and proportion of the enol form can be affected by solvent, temperature, and intramolecular hydrogen bonding.[1][4][5]

Caption: Keto-enol tautomerism in N-(4-ethylphenyl)-3-oxobutanamide.

Synthesis and Analytical Preparation

2.1. Synthetic Context

Understanding the synthetic route is crucial for anticipating potential impurities that could interfere with spectral analysis. N-(4-ethylphenyl)-3-oxobutanamide is typically prepared via the acetoacetylation of 4-ethylaniline. This is commonly achieved by reacting 4-ethylaniline with diketene or by condensation with a β-keto ester like ethyl acetoacetate.[1][3] Potential impurities could include unreacted 4-ethylaniline or residual synthesis solvents.

2.2. Protocol: Sample Preparation for Spectroscopic Analysis

This protocol ensures the integrity of the sample across multiple analytical platforms.

-

Purity Assessment: Initially, assess the purity of the bulk sample using a technique like High-Performance Liquid Chromatography (HPLC) to ensure the absence of significant impurities that could complicate spectral interpretation.

-

Solvent Selection (NMR):

-

Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for its versatility.

-

For compounds with potential for strong hydrogen bonding or for resolving exchangeable protons (like the N-H), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Causality: The choice of solvent can slightly alter chemical shifts and can influence the keto-enol equilibrium. Consistency is key for comparative analysis.

-

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of N-(4-ethylphenyl)-3-oxobutanamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Sample Preparation (IR):

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: If ATR is unavailable, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Causality: The KBr pellet method can sometimes be affected by moisture, which introduces a broad -OH band. ATR is generally preferred for its simplicity and robustness.

-

-

Sample Preparation (MS):

-

Dissolve a small quantity (~0.1 mg) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Dilute the solution to a final concentration of approximately 1-10 µg/mL, depending on the sensitivity of the mass spectrometer.

-

¹H NMR Spectroscopy: Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule.

3.1. Expected Spectral Features

The spectrum is best interpreted by considering the distinct chemical environments of the protons in the predominant keto form.

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| a (Amide N-H) | 8.0 - 9.5 | broad singlet (s) | 1H | The acidic proton on nitrogen is subject to exchange; its chemical shift is highly dependent on solvent and concentration. |

| b (Aromatic H) | ~7.4 | doublet (d) | 2H | Protons ortho to the amide group, deshielded by its electron-withdrawing nature. Part of an AA'BB' system. |

| c (Aromatic H) | ~7.1 | doublet (d) | 2H | Protons ortho to the ethyl group. Part of an AA'BB' system. |

| d (Methylene -CH₂-) | ~3.4 | singlet (s) | 2H | Active methylene protons situated between two electron-withdrawing carbonyl groups. |

| e (Ethyl -CH₂-) | ~2.6 | quartet (q) | 2H | Methylene protons adjacent to the aromatic ring and coupled to the ethyl methyl group. |

| f (Aceto -CH₃) | ~2.2 | singlet (s) | 3H | Methyl protons adjacent to the ketone carbonyl group. |

| g (Ethyl -CH₃) | ~1.2 | triplet (t) | 3H | Methyl protons of the ethyl group, coupled to the adjacent methylene group. |

Note: The presence of the enol tautomer would manifest as a new vinylic proton signal (~5.0-5.5 ppm), an enolic OH signal (variable, broad), and a decrease in the intensity of the active methylene singlet at ~3.4 ppm.

3.2. Protocol: ¹H NMR Spectrum Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedure to ensure high resolution and field homogeneity.

-

Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.[8]

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to TMS at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. In a standard broadband proton-decoupled spectrum, each unique carbon atom appears as a single line.

4.1. Expected Spectral Features

| Assignment | Expected δ (ppm) | Rationale |

| Ketone C=O | ~204-206 | The ketone carbonyl is typically found at a very low field. |

| Amide C=O | ~165-167 | The amide carbonyl is shielded relative to the ketone due to resonance with the nitrogen lone pair. |

| Aromatic C (ipso-Et) | ~140-142 | Quaternary carbon attached to the ethyl group. |

| Aromatic C (ipso-N) | ~135-137 | Quaternary carbon attached to the nitrogen atom. |

| Aromatic CH | ~128-130 | Aromatic carbon atoms bonded to hydrogen. |

| Aromatic CH | ~120-122 | Aromatic carbon atoms bonded to hydrogen. |

| Methylene -CH₂- | ~49-51 | The active methylene carbon, significantly deshielded by two adjacent carbonyls. |

| Aceto -CH₃ | ~30-32 | The methyl carbon of the acetyl group. |

| Ethyl -CH₂- | ~28-29 | The methylene carbon of the ethyl group. |

| Ethyl -CH₃ | ~15-16 | The methyl carbon of the ethyl group. |

4.2. Protocol: ¹³C NMR Spectrum Acquisition

-

Instrument Setup: Use the same prepared sample and shimmed instrument as for ¹H NMR.

-

Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

-

Technique: Broadband proton decoupling (e.g., WALTZ-16) is standard to simplify the spectrum to singlets.[8]

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

5.1. Expected Spectral Features

The IR spectrum provides definitive evidence for the key functional groups and helps confirm the predominance of the keto tautomer.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3250 | Medium-Sharp | Characteristic of a secondary amide N-H bond. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Stretching vibrations of sp² C-H bonds. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching vibrations of sp³ C-H bonds in the ethyl and methyl groups. |

| Ketone C=O Stretch | ~1720 | Strong, Sharp | A key diagnostic peak for the unconjugated ketone carbonyl. |

| Amide I (C=O Stretch) | ~1665 | Strong, Sharp | The carbonyl stretch of the secondary amide group. The presence of two distinct C=O peaks is crucial evidence. |

| Amide II (N-H Bend) | ~1550 | Strong | A combination of N-H bending and C-N stretching, characteristic of secondary amides. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable | Skeletal vibrations of the benzene ring. |

5.2. Protocol: IR Spectrum Acquisition (ATR Method)

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is essential to subtract the spectral signature of the atmosphere (CO₂, H₂O).

-

Sample Scan: Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

-

Acquisition: Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

6.1. Expected Fragmentation (Electron Ionization)

Under electron ionization (EI), the molecule is ionized to a radical cation (M⁺•), which then undergoes fragmentation. The most likely fragmentation pathways provide a roadmap for confirming the structure.

-

Molecular Ion (M⁺•): A peak at m/z 205, confirming the molecular formula.

-

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation at m/z 190.

-

α-Cleavage (Amide): Cleavage of the C-N bond can lead to the formation of the 4-ethylphenyl isocyanate radical cation (m/z 147) or the 4-ethylaniline radical cation (m/z 121).

-

α-Cleavage (Ketone): Cleavage adjacent to the ketone can result in the loss of an acetyl radical (•COCH₃, 43 u) to give a fragment at m/z 162, or the formation of an acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak.

-

McLafferty Rearrangement: A potential rearrangement involving the ketone carbonyl and a γ-hydrogen (from the ethyl group, if sterically possible, though less likely here) is also a possibility to consider.

Caption: Plausible EI fragmentation pathways for the target molecule.

6.2. Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce the sample (typically via a direct insertion probe for solids or a GC inlet for volatile compounds) into the high-vacuum ion source.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The power of spectral analysis lies in integrating the data from multiple methods to build a self-validating structural proof.

Caption: Integrated workflow for structural elucidation.

-

MS provides the molecular formula and pieces of the puzzle (fragments).

-

IR confirms the presence of the key functional groups (amide, ketone).

-

¹³C NMR provides the complete carbon count and type (carbonyl, aromatic, aliphatic).

-

¹H NMR puts the pieces together, showing the connectivity and spatial relationships of the protons, confirming the para-substitution pattern of the ethyl group and the integrity of the oxobutanamide chain.

Together, these techniques provide an unambiguous and robust confirmation of the structure of N-(4-ethylphenyl)-3-oxobutanamide.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

SIELC Technologies. (2018). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

-

Chemistry Classes by Sunil Sir. (2022). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. YouTube. Retrieved from [Link]

-

PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2018). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Retrieved from [Link]

-

Chemistry Learner. Keto-Enol Tautomerism: Definition, Examples, and Mechanism. Retrieved from [Link]

-

PubChem. Acetoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

Acta Crystallographica Section E. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Organic Chemistry. Retrieved from [Link]

-

The Journal of Chemical Physics. (2010). Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution. Retrieved from [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

MassBank. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide; ESI-QTOF; MS2. Retrieved from [Link]

-

PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Acetoacetanilide. Retrieved from [Link]

-

Global Substance Registration System. N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

SpectraBase. N-(4-ethyl-3-methylphenyl)acetamide. Retrieved from [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information. Retrieved from [Link]

Sources

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. 32357-75-8|N-(4-Ethylphenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Keto-Enol Tautomerism: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of N-(4-ethylphenyl)-3-oxobutanamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-ethylphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses. In the absence of extensive empirical solubility data in the public domain, this guide focuses on the foundational physicochemical principles governing its solubility. We delve into predictive models, primarily Hansen Solubility Parameters (HSP), to forecast its behavior in a diverse range of organic solvents. Furthermore, this document provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility of N-(4-ethylphenyl)-3-oxobutanamide to facilitate formulation, process development, and quality control.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a fundamental physicochemical property that dictates the viability of a chemical compound in numerous applications.[1] For a compound like N-(4-ethylphenyl)-3-oxobutanamide, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount.[2] Poor solubility can lead to significant challenges in reaction kinetics, purification, and formulation, potentially causing bottlenecks in research and development.[3] This guide aims to equip the scientific community with the theoretical knowledge and practical methodologies to effectively address the solubility of N-(4-ethylphenyl)-3-oxobutanamide.

Physicochemical Profile of N-(4-ethylphenyl)-3-oxobutanamide

A foundational understanding of the molecular structure and properties of N-(4-ethylphenyl)-3-oxobutanamide is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| IUPAC Name | N-(4-ethylphenyl)-3-oxobutanamide | [2] |

| CAS Number | 32357-75-8 | [2] |

The structure reveals a secondary amide, a ketone, and an ethyl-substituted aromatic ring. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens) suggests the potential for interactions with a variety of solvents. The aromatic ring and the ethyl group contribute to its nonpolar character.[4][5]

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

In the absence of direct experimental data, theoretical models provide a powerful tool for predicting solubility. The principle of "like dissolves like" is a useful qualitative guideline, suggesting that solutes will dissolve in solvents with similar polarity.[6] For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a robust framework.[7]

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[7]

A substance is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.[7]

While the specific HSP values for N-(4-ethylphenyl)-3-oxobutanamide are not published, they can be estimated using group contribution methods.[8][9] For the purpose of this guide, we will utilize the known HSP values of a wide range of organic solvents to predict the solubility of N-(4-ethylphenyl)-3-oxobutanamide based on its structural features.

Predicted Solubility Profile of N-(4-ethylphenyl)-3-oxobutanamide:

Based on its structure, N-(4-ethylphenyl)-3-oxobutanamide is expected to exhibit the following solubility trends:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar amide and ketone functionalities.

-

Moderate to High Solubility: In alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., acetone, methyl ethyl ketone) that can participate in hydrogen bonding.[10][11]

-

Moderate Solubility: In esters (e.g., ethyl acetate) and ethers (e.g., tetrahydrofuran), which are moderately polar.[10][11]

-

Low to Poor Solubility: In nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), due to the significant polarity of the amide and ketone groups.

The following table provides the Hansen Solubility Parameters for a selection of organic solvents to aid in solubility predictions.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[1][12]

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, experimental determination is essential. The choice of method depends on the required accuracy, throughput, and the stage of research.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a highly accurate measurement of a compound's intrinsic solubility.[13]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid N-(4-ethylphenyl)-3-oxobutanamide to a known volume of the selected organic solvent in a sealed, inert vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of N-(4-ethylphenyl)-3-oxobutanamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Thermodynamic Solubility Determination Workflow.

Kinetic Solubility Determination (High-Throughput Screening)

For earlier stages of research where rapid screening of multiple solvents is required, kinetic solubility assays are employed.[14][15] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-(4-ethylphenyl)-3-oxobutanamide in a highly polar solvent like DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents of interest.

-

Precipitation Detection: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate can be detected by various methods, including:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

Turbidimetry: Measures the reduction in light transmission due to suspended particles.

-

Visual Inspection: A qualitative assessment of precipitate formation.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Caption: Kinetic Solubility Determination Workflow.

Data Interpretation and Application

The solubility data for N-(4-ethylphenyl)-3-oxobutanamide, whether predicted or experimentally determined, has significant practical implications:

-

Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization procedures for purification. A good crystallization solvent system will typically involve a solvent in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

-

Formulation Development: For applications where N-(4-ethylphenyl)-3-oxobutanamide is part of a final formulation, its solubility will dictate the choice of excipients and the overall composition.

-

Analytical Method Development: Solubility data is vital for preparing standards and samples for analytical techniques like HPLC and spectroscopy.

Conclusion

While a comprehensive, publicly available dataset for the solubility of N-(4-ethylphenyl)-3-oxobutanamide in a wide array of organic solvents is currently lacking, this technical guide provides a robust framework for both predicting and experimentally determining this critical parameter. By leveraging theoretical models like Hansen Solubility Parameters and employing standardized experimental protocols such as the shake-flask and kinetic solubility assays, researchers can gain the necessary insights to effectively utilize this important chemical intermediate. The principles and methodologies outlined herein are designed to empower scientists to make informed decisions regarding solvent selection, process optimization, and formulation, thereby accelerating research and development timelines.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Maeda, T., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10536-10545. [Link]

-

Rogers, S. A., et al. (2012). Harnessing Hansen solubility parameters to predict organogel formation. Soft Matter, 8(24), 6583-6590. [Link]

-

Vandezande, J. (2023). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]

-

Rowan Scientific. (n.d.). Traditional Solubility Methods. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

-

Oprisiu, I., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 35(10), 1095-1108. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Steven Abbott. (2019, October 30). Introduction to the Hansen Solubility Parameters [Video]. YouTube. [Link]

-

Paruta, A. N., & Arshady, R. (1984). Effects of Solvent Medium on Solubility III: Hydrophilic-lipophilic Character Exhibited by Some Functional Groups Having Oxygen or Nitrogen in Ethanol-Water. Journal of Pharmaceutical Sciences, 73(8), 1094-1097. [Link]

-

Desenko, S. M., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019-3030. [Link]

-

Desenko, S. M., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. PubMed, 25670972. [Link]

-

ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and... [Link]

-

ResearchGate. (2014). The unexpected influence of aryl substituents in N -aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

-

Beilstein Journals. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with... [Link]

-

PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]

-

Vedantu. (n.d.). ALCOHALS, PHENOLS AND ETHERS. [Link]

-

King Saud University. (n.d.). Chem. 108 Chapter 9. [Link]

-

Macmillan Learning. (n.d.). Tables of Unknowns and Derivatives. [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [Link]

-

PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]

Sources

- 1. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 2. 32357-75-8|N-(4-Ethylphenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. BJOC - The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde [beilstein-journals.org]

- 5. The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. mlsu.ac.in [mlsu.ac.in]

- 11. csw.uobaghdad.edu.iq [csw.uobaghdad.edu.iq]

- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 13. enamine.net [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Keto-Enol Tautomerism of N-(4-ethylphenyl)-3-oxobutanamide